molecular formula C17H19NO4 B12781538 Coccinine, (+/-)- CAS No. 485-57-4

Coccinine, (+/-)-

Cat. No.: B12781538
CAS No.: 485-57-4
M. Wt: 301.34 g/mol
InChI Key: MKYLOMHWHWEFCT-ZQDZILKHSA-N
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Description

Coccinine, (+/-)-, is an alkaloid compound found in certain plant species, particularly within the Amaryllidaceae family. This compound has garnered interest due to its potential biological activities and its structural similarity to other bioactive alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Coccinine, (+/-)-, typically involves the extraction from plant sources or chemical synthesis. The chemical synthesis route often includes the following steps:

    Extraction: The compound is extracted from plant material using solvents such as methanol or ethanol.

    Purification: The crude extract is purified using chromatographic techniques to isolate Coccinine, (+/-)-.

    Chemical Synthesis: Alternatively, Coccinine, (+/-)-, can be synthesized through a series of chemical reactions starting from simpler organic molecules. This involves multiple steps, including cyclization and functional group modifications.

Industrial Production Methods

Industrial production of Coccinine, (+/-)-, is less common due to its complex structure and the availability of natural sources. advancements in synthetic chemistry may lead to more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Coccinine, (+/-)-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Coccinine, (+/-)-, has several scientific research applications:

    Chemistry: It is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds.

    Biology: Research focuses on its biological activities, including potential antimicrobial and anticancer properties.

    Medicine: Preliminary studies suggest that Coccinine, (+/-)-, may have therapeutic potential in treating certain diseases.

    Industry: The compound’s unique structure makes it a candidate for developing new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Coccinine, (+/-)-, involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to proteins and enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

Coccinine, (+/-)-, is structurally similar to other alkaloids such as montanine and galanthamine. These compounds share a core structure but differ in their functional groups and biological activities.

Uniqueness

What sets Coccinine, (+/-)-, apart is its specific arrangement of functional groups, which may confer unique biological properties. Its potential therapeutic applications and chemical reactivity make it a compound of significant interest in various fields of research.

Conclusion

Coccinine, (+/-)-, is a fascinating compound with diverse applications in scientific research Its unique chemical structure and potential biological activities make it a valuable subject of study in chemistry, biology, medicine, and industry

Properties

CAS No.

485-57-4

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

(1S,13S,15S,16R)-16-methoxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.013,18]nonadeca-2,4(8),9,17-tetraen-15-ol

InChI

InChI=1S/C17H19NO4/c1-20-15-4-11-12-7-18(13(11)5-14(15)19)6-9-2-16-17(3-10(9)12)22-8-21-16/h2-4,12-15,19H,5-8H2,1H3/t12-,13-,14-,15+/m0/s1

InChI Key

MKYLOMHWHWEFCT-ZQDZILKHSA-N

Isomeric SMILES

CO[C@@H]1C=C2[C@H](C[C@@H]1O)N3C[C@H]2C4=CC5=C(C=C4C3)OCO5

Canonical SMILES

COC1C=C2C(CC1O)N3CC2C4=CC5=C(C=C4C3)OCO5

Origin of Product

United States

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